Cas no 1363382-30-2 (3-Bromo-1-methyl-1H-indazole-6-carboxylic acid)

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring a brominated indazole core with a carboxylic acid functional group at the 6-position and a methyl substituent on the nitrogen at the 1-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine atom enhances reactivity for further functionalization, while the carboxylic acid group allows for derivatization or conjugation. Its well-defined purity and stability under standard conditions ensure consistent performance in cross-coupling reactions, amide formations, and other transformations. Suitable for research applications, it is often utilized in medicinal chemistry for scaffold diversification.
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid structure
1363382-30-2 structure
商品名:3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
CAS番号:1363382-30-2
MF:C9H7BrN2O2
メガワット:255.068081140518
MDL:MFCD21642006
CID:4591089
PubChem ID:72208025

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID
    • 1H-Indazole-6-carboxylic acid, 3-bromo-1-methyl-
    • PB37622
    • SB19858
    • 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLIC ACID
    • 1363382-30-2
    • EN300-7421190
    • SY259726
    • CS-0054603
    • AKOS023568440
    • P12952
    • DB-424616
    • AS-67765
    • 3-BROMO-1-METHYL-1H-INDAZOLE-6-CARBOXYLICACID
    • MFCD21642006
    • 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
    • MDL: MFCD21642006
    • インチ: 1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
    • InChIKey: DMDCLOZQWPLXRK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2C=CC(C(=O)O)=CC=2N(C)N=1

計算された属性

  • せいみつぶんしりょう: 253.96909 g/mol
  • どういたいしつりょう: 253.96909 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1
  • ぶんしりょう: 255.07
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM258275-1g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95%
1g
$337 2021-08-18
Enamine
EN300-7421190-2.5g
3-bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95.0%
2.5g
$423.0 2025-03-11
Chemenu
CM258275-5g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95%
5g
$1010 2021-08-18
Chemenu
CM258275-10g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95%
10g
$1683 2021-08-18
Alichem
A269002787-25g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95%
25g
2,814.00 USD 2021-06-01
eNovation Chemicals LLC
D623146-1G
3-bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 97%
1g
$300 2024-07-21
abcr
AB474887-1 g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; .
1363382-30-2
1g
€454.40 2023-07-18
abcr
AB474887-5 g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid; .
1363382-30-2
5g
€1,278.90 2023-07-18
Alichem
A269002787-10g
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 95%
10g
1,608.00 USD 2021-06-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011016-5G
3-bromo-1-methyl-1H-indazole-6-carboxylic acid
1363382-30-2 97%
5g
¥ 4,798.00 2023-03-31

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid 関連文献

3-Bromo-1-methyl-1H-indazole-6-carboxylic acidに関する追加情報

Introduction to 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2)

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the bromine and methyl groups, along with the carboxylic acid functionality, imparts unique chemical and biological characteristics to this molecule.

The structure of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid consists of a substituted indazole ring with a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position. These functional groups play crucial roles in determining the compound's reactivity and biological activity. The bromine atom, for instance, can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, making this compound a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of new therapeutic agents based on indazole derivatives. Research has shown that indazoles can modulate various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For example, studies have demonstrated that certain indazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has been investigated for its potential as a lead compound in drug discovery. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing selective COX-2 inhibitors. The researchers found that by modifying the substituents on the indazole ring, they could achieve high selectivity for COX-2 over COX-1, which is important for reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its anti-inflammatory properties, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid has also shown promise in cancer research. Indazoles have been reported to exhibit antitumor activity through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A study published in Cancer Letters investigated the effects of this compound on human breast cancer cells. The results indicated that it could effectively inhibit cell proliferation and induce apoptosis by modulating key signaling pathways.

The carboxylic acid group in 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid makes it an attractive candidate for conjugation with other molecules to enhance its therapeutic potential. For instance, researchers have explored conjugating this compound with targeting ligands to improve its delivery to specific tissues or cells. This approach has shown promise in improving the efficacy and reducing the toxicity of anticancer drugs.

In addition to its therapeutic applications, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is also used as a building block in organic synthesis. Its reactivity and functional group diversity make it a valuable starting material for synthesizing more complex molecules with diverse biological activities. For example, it can be used to synthesize prodrugs that are activated under specific conditions within the body, thereby enhancing their therapeutic effects while minimizing side effects.

The synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid typically involves multistep procedures that include bromination, methylation, and carboxylation reactions. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For instance, one study published in Organic Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.

In conclusion, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363382-30-2) is a multifaceted compound with broad applications in chemical and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for developing new therapeutic agents and synthetic intermediates. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of biological processes and developing innovative treatments for various diseases.

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